molecular formula C21H29N4O+ B12490894 2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium

2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium

Cat. No.: B12490894
M. Wt: 353.5 g/mol
InChI Key: SYQMZRPXAHOAHC-UHFFFAOYSA-O
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Description

2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium is a complex organic compound with a unique structure that includes a benzimidazole core and a tricyclic decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the tricyclic decane moiety through a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive molecules.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-ylamino]ethyl}-1H-3,1-benzimidazol-3-ium stands out due to its unique combination of a benzimidazole core and a tricyclic decane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H29N4O+

Molecular Weight

353.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-(2-amino-3-ethylbenzimidazol-1-ium-1-yl)acetamide

InChI

InChI=1S/C21H28N4O/c1-2-24-17-5-3-4-6-18(17)25(20(24)22)13-19(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,22H,2,7-13H2,1H3,(H,23,26)/p+1

InChI Key

SYQMZRPXAHOAHC-UHFFFAOYSA-O

Canonical SMILES

CCN1C2=CC=CC=C2[N+](=C1N)CC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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